molecular formula C8H7BrOS B2437990 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde CAS No. 2301169-82-2

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde

Cat. No.: B2437990
CAS No.: 2301169-82-2
M. Wt: 231.11
InChI Key: PLOOFQNFFJAAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is an organic compound with the molecular formula C₈H₇BrOS and a molecular weight of 231.11 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a cyclopropyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde can be achieved through several methods. One common approach involves the bromination of 4-(cyclopropyl)thiophene-2-carboxaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid.

    Reduction: 5-Bromo-4-(cyclopropyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites that participate in various transformations. The compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde is unique due to the presence of both a bromine atom and a cyclopropyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-4-cyclopropylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-8-7(5-1-2-5)3-6(4-10)11-8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOOFQNFFJAAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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